Product packaging for Ethyl 2-azido-1,3-oxazole-4-carboxylate(Cat. No.:CAS No. 1566491-52-8)

Ethyl 2-azido-1,3-oxazole-4-carboxylate

Cat. No.: B2809027
CAS No.: 1566491-52-8
M. Wt: 182.139
InChI Key: KDPDDCGSEFKSFH-UHFFFAOYSA-N
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Description

Overview of Oxazole (B20620) Chemistry and its Synthetic Utility

The 1,3-oxazole is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. nih.gov This structural motif is a common feature in a vast number of natural products and synthetic compounds that exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. thepharmajournal.comnih.gov Oxazoles are considered aromatic, fulfilling Hückel's rule with 6 π-electrons, though they are less aromatic than their sulfur-containing counterparts, the thiazoles. wikipedia.org They are weakly basic, with the conjugate acid of the parent oxazole having a pKa of 0.8. wikipedia.org

The reactivity of the oxazole ring allows for functionalization at its carbon positions (C2, C4, and C5). thepharmajournal.com Its key chemical behaviors include:

Deprotonation: The proton at the C2 position is the most acidic, and its removal can lead to ring-opening, forming an isonitrile intermediate. wikipedia.org

Electrophilic Aromatic Substitution: This typically occurs at the C5 position, especially when the ring is activated by electron-donating groups. slideshare.net

Nucleophilic Aromatic Substitution: This reaction is favored at the C2 position, particularly if a good leaving group is present. wikipedia.orgslideshare.net

Cycloaddition Reactions: Oxazoles can act as dienes in Diels-Alder reactions, providing a synthetic route to substituted pyridines. wikipedia.orgnih.gov

Classic synthetic routes to the oxazole core, such as the Robinson-Gabriel synthesis (the cyclodehydration of 2-acylamino-ketones) and the Fischer oxazole synthesis, have been foundational in heterocyclic chemistry. wikipedia.orgpharmaguideline.comijpsonline.com These methods, along with modern advancements, have solidified the role of oxazoles as indispensable intermediates in organic synthesis. wikipedia.org

Importance of Ester Functionality in Oxazole Derivatives

The incorporation of an ester group, such as an ethyl carboxylate, onto the oxazole scaffold significantly enhances its synthetic value. The ester at the C4 position, as seen in ethyl 2-azido-1,3-oxazole-4-carboxylate, is not merely a passive substituent but an active participant in molecular design. This functionality serves as a versatile handle for a variety of subsequent chemical transformations. acs.org

The ethyl carboxylate group can be readily modified, allowing for the introduction of diverse structural motifs. Key transformations include:

Hydrolysis: Saponification of the ester yields the corresponding carboxylic acid, which can participate in further reactions or serve as a key polar group for biological interactions.

Amidation: Reaction with amines provides a straightforward route to a wide range of amide derivatives, a critical linkage in many biologically active molecules.

Reduction: The ester can be reduced to a primary alcohol, offering another point for functionalization.

Decarboxylation: Under certain conditions, the carboxylate can be removed, providing access to oxazoles with a specific substitution pattern. acs.org

Furthermore, the electron-withdrawing nature of the ester influences the reactivity of the oxazole ring itself. This functionality makes the C4-ester a crucial component for building molecular complexity from a single, well-defined precursor. acs.orgresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6N4O3 B2809027 Ethyl 2-azido-1,3-oxazole-4-carboxylate CAS No. 1566491-52-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-azido-1,3-oxazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4O3/c1-2-12-5(11)4-3-13-6(8-4)9-10-7/h3H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDPDDCGSEFKSFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=COC(=N1)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

The Azido Group As a Versatile Synthetic Handle

Nature of the Azido (B1232118) Group and its Reactivity Modalities

The azido group (–N₃) is a highly energetic and synthetically versatile functional group. Its electronic structure is best described by several resonance forms, with the most significant being N⁻=N⁺=N⁻. This linear arrangement of three nitrogen atoms makes the terminal nitrogen nucleophilic, while the central nitrogen is electrophilic. diva-portal.orgwikipedia.orgat.ua The azide's high nitrogen content and propensity to release stable dinitrogen gas (N₂) drives many of its characteristic reactions. wikipedia.orgkit.edu

Organic azides participate in a broad spectrum of chemical transformations, making them powerful tools in synthesis. ju.edu.sa The primary reactivity modalities are summarized in the table below.

Reaction TypeDescriptionKey Reagents/ConditionsProduct(s)
1,3-Dipolar Cycloaddition A concerted reaction between the azide (B81097) (a 1,3-dipole) and a dipolarophile (e.g., alkyne or alkene) to form a five-membered heterocycle. wikipedia.org The copper(I)-catalyzed version with terminal alkynes (CuAAC) is a premier "click chemistry" reaction, yielding 1,4-disubstituted 1,2,3-triazoles with high regioselectivity. wikipedia.orgnih.govAlkynes, Alkenes; Heat or Cu(I) / Ru catalyst1,2,3-Triazoles, Triazolines
Staudinger Reduction/Ligation Reaction with a phosphine (B1218219) (e.g., triphenylphosphine) to form an iminophosphorane intermediate. wikipedia.orgjk-sci.com Subsequent hydrolysis (Staudinger Reduction) yields a primary amine and a phosphine oxide. organicchemistrytutor.com Trapping the intermediate with an electrophile (Staudinger Ligation) forms an amide bond. wikipedia.orgR₃P, then H₂O (reduction) or an electrophile (ligation)Primary amines, Amides
Curtius Rearrangement The thermal or photochemical decomposition of an acyl azide, which rearranges to form an isocyanate with the loss of N₂ gas. wikipedia.orgorganic-chemistry.org The isocyanate can be trapped with various nucleophiles. nih.govHeat or UV lightIsocyanates (can be converted to amines, carbamates, ureas)
Nitrene Formation Thermolysis or photolysis of azides can generate highly reactive nitrene intermediates by extruding N₂. These nitrenes can undergo various insertion or addition reactions. wikipedia.orgkit.eduHeat or UV lightNitrene intermediates

Historical Context of Organic Azides in Heterocyclic Chemistry

The journey of organic azides in chemistry began in 1864 with the synthesis of phenyl azide by Peter Griess. wikipedia.orgkit.edunih.govnih.gov This discovery was followed by Theodor Curtius's work in the 1890s on the Curtius rearrangement, which demonstrated the utility of acyl azides in preparing primary amines via isocyanate intermediates. wikipedia.orgkit.eduwikipedia.org

For much of the 20th century, the synthetic potential of azides was further explored, notably by Rolf Huisgen, who systematically investigated the 1,3-dipolar cycloaddition reaction in the 1960s. wikipedia.orgwikipedia.orgnih.gov This reaction, often named the Huisgen cycloaddition, provided a powerful method for constructing five-membered heterocycles like 1,2,3-triazoles. wikipedia.orgacs.org

However, the true explosion in the use of azides in heterocyclic synthesis came at the beginning of the 21st century with the development of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) by the groups of Morten Meldal and K. Barry Sharpless. wikipedia.orgnih.gov This reaction, a cornerstone of "click chemistry," offered a highly efficient, reliable, and regioselective route to 1,4-disubstituted 1,2,3-triazoles under mild conditions. acs.org This breakthrough transformed the azide from a specialized reagent into a universally adopted functional group for constructing complex heterocyclic systems in fields ranging from drug discovery to materials science. dntb.gov.uarsc.orgresearchgate.net

Rationale for Research on Ethyl 2 Azido 1,3 Oxazole 4 Carboxylate

Unique Reactivity Profile Derived from Combined Azido and Oxazole Moieties

The reactivity of this compound is dictated by the interplay of its three key functional groups: the 2-azido group, the oxazole ring, and the 4-ethyl carboxylate.

The azido group is known for its diverse reactivity. It can undergo several important transformations, including:

1,3-Dipolar Cycloadditions: Azides readily participate in [3+2] cycloaddition reactions with alkynes to form 1,2,3-triazoles, a reaction that is a cornerstone of "click chemistry". mdpi.comnih.govorganic-chemistry.org This reaction can be catalyzed by copper(I) or ruthenium(II) complexes, or in some cases, proceed thermally. nih.gov

Reduction to Amines: The azide can be reduced to a primary amine, providing a route to 2-aminooxazole derivatives.

Nitrene Formation: Upon thermal or photochemical activation, azides can extrude nitrogen gas (N₂) to form highly reactive nitrene intermediates. lukasiewicz.gov.pl These nitrenes can then undergo a variety of subsequent reactions, such as C-H insertion, aziridination, or rearrangement.

The oxazole ring is a stable aromatic heterocycle, but it can also participate in a range of reactions:

Electrophilic Aromatic Substitution: The oxazole ring can undergo electrophilic substitution, although it is generally less reactive than other five-membered heterocycles like pyrrole (B145914) or furan. The position of substitution is influenced by the existing substituents.

Diels-Alder Reactions: Oxazoles can act as dienes in [4+2] cycloaddition reactions with dienophiles, leading to the formation of pyridines after a subsequent elimination step. wikipedia.org

Ring-Opening Reactions: Under certain conditions, the oxazole ring can be opened to yield acyclic intermediates, which can then be used in further synthetic transformations. mdpi.comnih.govresearchgate.net

The ethyl carboxylate group at the 4-position serves as a versatile handle for further functionalization. It can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, esters, or other acid derivatives. It also influences the electronic properties of the oxazole ring, affecting its reactivity in cycloaddition and substitution reactions.

The combination of these functional groups in a single molecule leads to a unique reactivity profile. For instance, the azido group can be transformed into a triazole ring via cycloaddition, while the ester can be modified to introduce other functionalities. The interplay between the electron-withdrawing nature of the ester and the electronic properties of the azido group on the oxazole ring can modulate the reactivity of each site.

Potential as a Key Intermediate in Advanced Organic Synthesis

The multifunctional nature of this compound makes it a promising intermediate for the synthesis of a variety of more complex heterocyclic systems.

One of the most significant potential applications is in the synthesis of 1,2,3-triazole-substituted oxazoles . By utilizing the azide functionality in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a wide range of alkynes can be coupled to the oxazole core. mdpi.comnih.gov This provides a highly efficient and modular approach to novel heterocyclic scaffolds that could be of interest in medicinal chemistry and materials science.

Furthermore, the potential for the azido group to generate a nitrene intermediate opens up pathways to fused heterocyclic systems. Intramolecular reactions of the nitrene with other parts of the molecule or with a tethered reactive group could lead to the formation of novel polycyclic structures.

The presence of the ester group allows for the attachment of this azido-oxazole unit to larger molecules, such as peptides or natural products, through amide bond formation. This could be a valuable strategy for the late-stage functionalization of complex molecules.

While specific examples of the use of this compound in total synthesis are not readily found in the literature, the general reactivity patterns of azido-oxazoles suggest its potential as a versatile building block. For instance, related azido-heterocycles are used in the synthesis of fused 1,2,3-triazoles through intramolecular cycloaddition reactions. nih.gov

Azido Group Transformations

The transformations of the azido group in this compound are central to its chemical behavior, providing pathways to a range of nitrogen-containing compounds through thermolytic, photolytic, and reductive methods.

Thermolytic Transformations of the Azido Moiety

Thermal decomposition of organic azides is a well-established method for the generation of nitrenes. In the case of this compound, thermolysis leads to the extrusion of dinitrogen gas and the formation of a highly reactive nitrene intermediate. The fate of this intermediate is determined by the reaction conditions and the molecular environment.

Upon heating, this compound is expected to lose a molecule of nitrogen (N₂) to form the corresponding ethyl 2-nitreno-1,3-oxazole-4-carboxylate. Nitrenes are electron-deficient species that can exist in either a singlet or triplet state, although the singlet state is often initially formed in thermal reactions and is responsible for many of the subsequent rearrangements.

The resulting nitrene is highly unstable and will rapidly undergo further reactions. One of the common pathways for heteroaromatic nitrenes is ring cleavage and rearrangement. This can be analogized to the Cornforth rearrangement, where a thermal pericyclic ring opening of a 4-acyloxazole furnishes a nitrile ylide intermediate that subsequently rearranges. wikipedia.org While not a direct analogue, the principle of ring-opening following the formation of a reactive intermediate is pertinent.

Intramolecular reactions of the generated nitrene are highly probable. The nitrene can undergo cyclization by attacking another part of the molecule. The specific pathways for ethyl 2-nitreno-1,3-oxazole-4-carboxylate would depend on the possibility of forming stable cyclic structures. Research on other heterocyclic azides has demonstrated that intramolecular C-H insertion or cyclization onto adjacent aromatic or heteroaromatic rings are common reaction pathways for nitrene intermediates.

A significant pathway for the rearrangement of the nitrene intermediate involves the formation of nitriles and azirines. The thermolysis of certain azides can lead to the formation of azirines, which are three-membered heterocyclic compounds. researchgate.net These azirines can be transient intermediates that may further rearrange to other structures, such as oxazoles. beilstein-journals.orgresearchgate.net For instance, the thermal conversion of certain azirines can yield 4-carboxy-oxazoles. researchgate.net It is plausible that the nitrene derived from this compound could rearrange to an azirine, which then undergoes ring-opening and re-cyclization to form a more stable isomeric structure or fragments into smaller nitrile-containing molecules.

Table 1: Potential Products from Thermolytic Decomposition of this compound

PrecursorIntermediatePotential Products
This compoundEthyl 2-nitreno-1,3-oxazole-4-carboxylateIsomeric oxazoles, rearranged nitriles, azirine derivatives

Photolytic Transformations of the Azido Moiety

Photolysis provides an alternative method for generating nitrenes from organic azides, often under milder conditions than thermolysis. The irradiation of this compound with UV light would also lead to the extrusion of N₂ and the formation of the corresponding nitrene.

The photochemical generation of nitrenes can proceed through either a singlet or triplet state, depending on the conditions and the use of sensitizers. nih.gov Triplet nitrenes, for example, can be selectively generated using visible light photosensitization of azidoformates. nih.gov These different spin states can exhibit distinct reactivities. For instance, singlet nitrenes often undergo concerted reactions, while triplet nitrenes behave more like diradicals. The photolysis of related isoxazoles has been shown to induce isomerization to oxazoles, suggesting that photochemical transformations can be a powerful tool for skeletal rearrangements in such heterocyclic systems. ucd.ie

Reduction Reactions of the Azido Group (e.g., Staudinger Reaction)

The azido group of this compound can be selectively reduced to an amine, most commonly via the Staudinger reaction. wikipedia.orgnih.gov This reaction involves the treatment of the azide with a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃).

The mechanism of the Staudinger reaction begins with the nucleophilic attack of the phosphine on the terminal nitrogen atom of the azide to form a phosphazide (B1677712) intermediate. This intermediate then loses dinitrogen gas through a four-membered cyclic transition state to yield an iminophosphorane (aza-ylide). nih.govresearchgate.net Subsequent hydrolysis of the iminophosphorane produces the corresponding amine, in this case, ethyl 2-amino-1,3-oxazole-4-carboxylate, and a phosphine oxide byproduct, such as triphenylphosphine oxide. wikipedia.orgnih.gov

The Staudinger reduction is known for its mild conditions and high chemoselectivity, making it a valuable synthetic tool for converting azides to amines without affecting other functional groups in the molecule. researchgate.net

Table 2: Key Reactions of the Azido Group in this compound

Reaction TypeReagents/ConditionsKey IntermediatePrimary Product
ThermolysisHeatEthyl 2-nitreno-1,3-oxazole-4-carboxylateRearranged products
PhotolysisUV lightEthyl 2-nitreno-1,3-oxazole-4-carboxylateRearranged products
Staudinger ReactionTriphenylphosphine, then H₂OIminophosphoraneEthyl 2-amino-1,3-oxazole-4-carboxylate

Cycloaddition Reactions

Cycloaddition reactions are a cornerstone of modern organic synthesis, allowing for the construction of cyclic molecules. For an azide like this compound, the most prominent among these is the 1,3-dipolar cycloaddition with alkynes.

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the premier example of a "click chemistry" reaction, known for its high efficiency, reliability, and specificity. organic-chemistry.orgjetir.orgsigmaaldrich.com The reaction typically involves an organic azide and a terminal alkyne, which unite in the presence of a copper(I) catalyst to form a 1,4-disubstituted 1,2,3-triazole. nih.gov

In a typical CuAAC reaction, this compound would react with a terminal alkyne (R-C≡CH) to yield a 1-(1,3-oxazol-2-yl)-4-(R)-1,2,3-triazole derivative. The reaction is initiated by the formation of a copper(I) acetylide intermediate. nih.gov The azide then coordinates to the copper center, followed by a cyclization step and subsequent protonolysis to release the triazole product and regenerate the catalyst. wikipedia.org This process is significantly accelerated compared to the uncatalyzed thermal cycloaddition, with rate increases of up to 108. jetir.org

Table 1: Hypothetical CuAAC Reactions of this compound This table is illustrative and not based on published experimental data.

Alkyne Substrate Expected 1,2,3-Triazole Product
Phenylacetylene Ethyl 2-(4-phenyl-1H-1,2,3-triazol-1-yl)-1,3-oxazole-4-carboxylate
Propargyl alcohol Ethyl 2-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)-1,3-oxazole-4-carboxylate
1-Ethynylcyclohexene Ethyl 2-(4-(cyclohex-1-en-1-yl)-1H-1,2,3-triazol-1-yl)-1,3-oxazole-4-carboxylate

A defining feature of the CuAAC reaction is its exceptional regioselectivity. The mechanism strongly favors the formation of the 1,4-disubstituted triazole isomer over the 1,5-isomer. nih.govrsc.org This is in contrast to the uncatalyzed thermal Huisgen cycloaddition, which often produces a mixture of both regioisomers. organic-chemistry.orgwikipedia.org The regioselectivity of the copper-catalyzed process is a consequence of the stepwise mechanism involving the copper acetylide intermediate. nih.gov The reaction is compatible with a wide array of functional groups on the alkyne substrate, making it a highly versatile tool for chemical synthesis. nih.gov While specific data for this compound is unavailable, it is expected to react with a broad scope of terminal alkynes, including those bearing alkyl, aryl, hydroxyl, and ester functionalities.

The rate and efficiency of the CuAAC reaction can be significantly enhanced by the use of ligands that stabilize the catalytically active copper(I) oxidation state and prevent catalyst disproportionation or oxidation. nih.gov Tris-(triazolylmethyl)amine ligands, such as TBTA and THPTA, are commonly employed for this purpose, particularly in aqueous and biological systems. researchgate.net The choice of ligand can be crucial, especially when dealing with challenging substrates or when working at low reactant concentrations. nih.gov For an azido-oxazole system, ligands would be expected to play a similar role in accelerating the reaction and ensuring high conversion to the desired triazole product. Some studies have also shown that the nature of the ligand can influence the outcome of reactions with electron-deficient azides. nih.gov

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a catalyst-free variant of the azide-alkyne cycloaddition. The reaction's driving force is the high ring strain of a cyclooctyne (B158145) derivative, which significantly lowers the activation energy of the cycloaddition. magtech.com.cn This bioorthogonal reaction is invaluable for applications in living systems where the toxicity of a copper catalyst is a concern. nih.gov In a SPAAC reaction, this compound would react with a strained alkyne, such as a dibenzocyclooctyne (DIBO) or bicyclo[6.1.0]nonyne (BCN), to form a fused triazole ring system. nih.gov The reaction kinetics are highly dependent on the structure and strain of the cyclooctyne used. magtech.com.cn

Table 2: Representative Strained Alkynes for SPAAC

Strained Alkyne Abbreviation General Reactivity
Dibenzocyclooctyne DIBO / DBCO High
Bicyclo[6.1.0]nonyne BCN Moderate to High
Difluorinated Cyclooctyne DIFO Very High

The azide functional group is a versatile 1,3-dipole capable of participating in cycloadditions with a variety of dipolarophiles other than alkynes. wikipedia.orgijrpc.com While less common than the azide-alkyne reaction, these cycloadditions provide access to a diverse range of five-membered heterocycles. For instance, azides can react with electron-deficient alkenes (e.g., acrylates, maleimides) to form triazolines, although these reactions often require thermal activation and may exhibit lower regioselectivity. nih.gov Reactions with nitriles can lead to the formation of tetrazoles. Another class of reactions involves the participation of heterocycles themselves as dipolarophiles; for example, 1,3,4-oxadiazoles can undergo an inverse-electron-demand Diels-Alder reaction followed by a 1,3-dipolar cycloaddition. nih.gov The specific reactivity of this compound with these alternative dipolarophiles has not been reported.

Other 1,3-Dipolar Cycloadditions

Reactivity with Dipolarophiles (e.g., Nitriles, Olefins)

The reactivity of this compound with dipolarophiles such as nitriles and olefins is a cornerstone of its synthetic utility. In reactions with nitriles, the azide undergoes a 1,3-dipolar cycloaddition to form a tetrazole ring. This reaction is a powerful method for the synthesis of highly substituted tetrazole derivatives, which are important scaffolds in medicinal chemistry.

With olefins, particularly electron-deficient ones, the azide group of this compound is expected to undergo cycloaddition to yield triazoline intermediates. These intermediates can be unstable and may undergo further reactions, such as nitrogen extrusion to form aziridines or rearrangement to other heterocyclic systems. The regioselectivity of these cycloadditions is governed by both steric and electronic factors of the reacting partners.

DipolarophileReaction TypeProduct Class
Nitriles[3+2] CycloadditionTetrazoles
Olefins[3+2] CycloadditionTriazolines
Formation of Alternative Heterocyclic Adducts

Beyond simple cycloadditions, the reactive nature of the azido group in concert with the oxazole ring can lead to the formation of a diverse array of alternative heterocyclic adducts. For instance, intramolecular cycloadditions can occur if a suitable dipolarophile is present elsewhere in the molecule, leading to the formation of fused heterocyclic systems. mdpi.com

Furthermore, thermal or photochemical decomposition of the azide can generate a highly reactive nitrene intermediate. This nitrene can then undergo various transformations, including C-H insertion reactions, cyclizations, and rearrangements, to afford a range of nitrogen-containing heterocycles. The specific products formed are highly dependent on the reaction conditions and the substrate's structure.

Oxazole Ring Transformations

The oxazole ring in this compound is not merely a scaffold but an active participant in a variety of chemical transformations. These include functionalization at different positions, electrophilic and nucleophilic reactions, and ring-opening processes.

Functionalization at Positions C4 and C5 of the Oxazole Ring

The C4 and C5 positions of the oxazole ring are amenable to further functionalization, allowing for the synthesis of a wide range of derivatives. The presence of the carboxylate group at C4 provides a handle for various modifications, such as conversion to amides, alcohols, or other functional groups. nih.gov

Direct functionalization of the C5 position can be achieved through methods such as palladium-catalyzed direct arylation, which has been demonstrated on the parent ethyl oxazole-4-carboxylate. researchgate.net This allows for the introduction of aryl or heteroaryl substituents at this position.

PositionFunctionalization MethodResulting Structure
C4 (via carboxylate)Amidation4-carboxamide derivative
C4 (via carboxylate)Reduction4-hydroxymethyl derivative
C5Palladium-catalyzed direct arylation5-aryl derivative

Electrophilic and Nucleophilic Reactions on the Oxazole Nucleus

The oxazole ring exhibits a distinct pattern of reactivity towards electrophiles and nucleophiles. Electrophilic aromatic substitution on oxazoles generally occurs preferentially at the C5 position, provided the ring is sufficiently activated by electron-donating groups. chempedia.info The electron-withdrawing nature of the ester at C4 and the azido group at C2 would, however, deactivate the ring towards electrophilic attack.

Nucleophilic aromatic substitution is more likely to occur at the C2 position, especially if a good leaving group is present. semanticscholar.org While the azido group is not a typical leaving group in this context, reactions involving displacement of other substituents that could be introduced at C2 are plausible.

Ring-Opening Reactions of the Oxazole Moiety

The oxazole ring can undergo cleavage under certain conditions, providing pathways to different molecular architectures.

Thermal Ring Opening Processes

One of the characteristic reactions of oxazoles is the Cornforth rearrangement, a thermal rearrangement of 4-acyloxazoles where the acyl group and the C5 substituent exchange positions. wikipedia.orgalchetron.com This proceeds through a thermal pericyclic ring opening to a nitrile ylide intermediate, which then re-cyclizes. While the subject molecule is a 4-carboxylate rather than a 4-acyl derivative, analogous thermal rearrangements under specific conditions cannot be entirely ruled out.

Furthermore, thermal fragmentation of the oxazole ring can occur at high temperatures, leading to the formation of nitriles and other small molecules. The specific fragmentation pattern would depend on the substitution pattern of the oxazole. umich.edu For instance, thermal decomposition of related isoxazoles is known to proceed via ring cleavage. acs.org

Nucleophilic Ring Opening Reactions

The oxazole ring in this compound is rendered significantly electron-deficient by the combined electron-withdrawing effects of the C2-azido group and the C4-ethyl carboxylate group. This electronic characteristic makes the heterocyclic system susceptible to attack by various nucleophiles. While oxazoles are generally less reactive towards nucleophiles than their oxazolinone counterparts, the substitution pattern in this specific molecule enhances its electrophilicity. researchgate.net

Nucleophilic attack can potentially occur at the C2, C4, or C5 positions of the oxazole ring.

Attack at C2: This is often the most favorable position for nucleophilic attack on 2-substituted oxazoles, especially when the substituent is a good leaving group or can stabilize a negative charge. In the case of the 2-azido group, it can potentially be displaced by a strong nucleophile. However, the reactivity is complicated by the azido-tetrazole equilibrium (see Section 3.3.4). The fused tetrazole tautomer presents a different set of electrophilic sites. rsc.org

Attack at C5: Nucleophilic addition at the C5 position is also plausible, leading to a ring-opened intermediate. This pathway is analogous to the reactions observed with other activated five-membered heterocycles.

Attack at C4: Direct attack at the C4 position is less common but could be facilitated by the adjacent carboxylate group.

The outcome of the reaction is highly dependent on the nature of the nucleophile, the solvent, and the reaction conditions. Strong nucleophiles, such as primary amines or alkoxides, are expected to readily react, leading to either substitution at the C2 position or, more commonly, cleavage of the oxazole ring. For instance, similar to oxazolinones which are considered activated esters, the ring is prone to opening upon treatment with nucleophiles like amines or alcohols. researchgate.net

NucleophilePotential Reaction PathwayExpected Product Type
Primary Amines (R-NH₂)Ring opening via attack at C2 or C5Substituted acrylamide (B121943) or imidazole (B134444) derivatives
Alkoxides (R-O⁻)Ring cleavageAcylamino-acrylate derivatives
Hydrazine (N₂H₄)Ring opening and subsequent cyclizationPyrazole or triazole derivatives
Hydroxide (B78521) (OH⁻)Ring opening and ester hydrolysisβ-acylamino-α,β-unsaturated acid

This table presents hypothetical reaction pathways based on the known reactivity of related heterocyclic systems.

Mechanism of Oxazole Ring Cleavage

The cleavage of the oxazole ring in this compound by a nucleophile (Nu⁻) is hypothesized to proceed through a multi-step mechanism. The most probable pathway involves an initial attack on one of the electrophilic carbon atoms of the ring, followed by a series of electronic rearrangements that result in the scission of the C-O bond.

A plausible mechanism for ring cleavage initiated by nucleophilic attack at the C5 position is as follows:

Nucleophilic Addition: The nucleophile attacks the C5 position of the oxazole ring. This disrupts the aromaticity and forms a high-energy, negatively charged intermediate, often referred to as a Meisenheimer-type complex. The negative charge is stabilized by the adjacent C4-carboxylate group.

Ring Opening: The intermediate undergoes a rapid ring-opening step. The C5-O1 bond cleaves, driven by the restoration of a more stable electronic configuration. This step results in the formation of a linear, conjugated intermediate.

Protonation/Rearrangement: The resulting intermediate is likely protonated by the solvent or during workup to yield the final stable, ring-opened product.

Alternatively, if the attack occurs at the C2 position, the mechanism would involve the formation of a tetrahedral intermediate. The subsequent collapse of this intermediate could lead to either the displacement of the azide group or the cleavage of the N3-C2 bond, followed by ring opening. The high ring strain associated with related 2H-azirine intermediates, which can be formed from azido precursors, makes them highly susceptible to nucleophilic attack and subsequent ring-opening reactions. researchgate.netcore.ac.uk

Isomerization Pathways Involving the Oxazole Ring (e.g., Oxazole-Azirine-Isoxazole Isomerization)

While thermal or photochemical isomerization of oxazoles to isoxazoles via a transient 2H-azirine intermediate is a known process in heterocyclic chemistry, the most significant and defining isomerization pathway for this compound involves the 2-azido group itself. chemrxiv.org Heterocyclic α-azides, where the azido group is adjacent to a ring nitrogen, frequently exist in a dynamic equilibrium with a fused tetrazole ring system. This phenomenon is known as azido-tetrazole tautomerism. researchgate.net

In this case, this compound is expected to be in equilibrium with its fused-ring tautomer, Ethyl tetrazolo[1,5-b]oxazole-6-carboxylate.

This compound ⇌ Ethyl tetrazolo[1,5-b]oxazole-6-carboxylate

This equilibrium is a form of valence isomerization and is highly sensitive to several factors:

Temperature: Higher temperatures often favor the open-chain azido form due to its higher entropy.

Solvent Polarity: Polar solvents tend to stabilize the more polar azide tautomer, whereas nonpolar solvents may favor the less polar tetrazole form.

Electronic Nature of Substituents: The electron-withdrawing ethyl carboxylate group influences the electron distribution in the ring system, thereby affecting the position of the equilibrium.

Physical State: In the solid state, the compound typically exists exclusively as one tautomer, usually the more stable tetrazole form.

This tautomerism is a critical aspect of the molecule's reactivity. rsc.org Chemical reactions may proceed from either tautomer, and the observed product is often derived from the more reactive species, even if it is the minor component in the equilibrium. For instance, nucleophilic substitution might occur on the azido form, while cycloaddition reactions might involve the tetrazole ring.

Reactivity of the Ethyl Carboxylate Group

The ethyl carboxylate group at the C4 position of the oxazole ring behaves as a typical ester, undergoing reactions such as hydrolysis, transesterification, and amidation. However, its reactivity is influenced by the electron-withdrawing nature of the attached heterocyclic system. This activation makes the ester's carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack compared to simple alkyl esters.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 2-azido-1,3-oxazole-4-carboxylic acid, under either acidic or basic conditions.

Base-catalyzed hydrolysis (Saponification): This is typically achieved by heating with an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide. The reaction is effectively irreversible due to the formation of the carboxylate salt.

Acid-catalyzed hydrolysis: This process involves heating the ester with a strong acid (e.g., HCl, H₂SO₄) in the presence of excess water. This equilibrium reaction requires forcing conditions to drive it to completion.

Transesterification: The ethyl group of the ester can be exchanged for a different alkyl or aryl group by reacting the compound with another alcohol in the presence of an acid or base catalyst. The reaction is driven to completion by using a large excess of the new alcohol or by removing the ethanol (B145695) as it is formed.

The ethyl carboxylate can be converted into a carboxamide by reaction with ammonia (B1221849) or a primary or secondary amine. Direct amidation of esters often requires harsh conditions (high temperature and pressure). However, several modern catalytic methods allow this transformation to occur under milder conditions. mdpi.com A common laboratory approach is to first hydrolyze the ester to the carboxylic acid (as described in 3.4.1), which is then activated (e.g., as an acid chloride or with a peptide coupling reagent) before being treated with the desired amine to form the amide bond. This two-step process is often more efficient and broadly applicable than direct amidation.

Overall Mechanistic Hypotheses for Integrated Reactivity

Dominance of Tetrazole Tautomer: It is hypothesized that the fused tetrazole tautomer, Ethyl tetrazolo[1,5-b]oxazole-6-carboxylate, is the thermodynamically more stable form, particularly in the solid state and in nonpolar solvents. The electron-withdrawing character of the fused tetrazole system further activates the oxazole ring and the carboxylate group. rsc.org

Competition Between Reactive Sites: When treated with a nucleophile, a competition exists between several potential reaction pathways:

Attack at the Ester: Hard nucleophiles may preferentially attack the highly electrophilic carbonyl carbon of the ethyl carboxylate group, leading to hydrolysis or amidation.

Attack at the Ring: Softer nucleophiles may favor attack on the electron-deficient oxazole ring (likely via the more reactive azido tautomer), leading to ring cleavage. The azide itself can act as a pseudo-leaving group in certain nucleophilic substitution reactions. nih.gov

Reaction as a 1,3-Dipole: The azido group can undergo [3+2] cycloaddition reactions with activated alkynes or alkenes, a reaction characteristic of organic azides. This reactivity would proceed from the open-chain azido tautomer.

Reaction Pathway Modulation: The specific reaction pathway can be selectively controlled by the choice of reagents and conditions. For example, using a bulky amine at low temperature might favor attack at the less hindered ester group, while a small, potent nucleophile at higher temperatures might promote ring opening. The use of copper catalysts could specifically mediate cycloaddition reactions involving the azide group.

Computational Chemistry and Theoretical Investigations

Electronic Structure Analysis of Ethyl 2-azido-1,3-oxazole-4-carboxylate

The arrangement of electrons and orbitals in a molecule dictates its stability, reactivity, and spectroscopic properties. For this compound, computational methods like Density Functional Theory (DFT) are employed to model these features with high accuracy.

Molecular Orbitals and Electron Density Distribution

Analysis of the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for predicting chemical reactivity. For this compound, the HOMO is expected to be primarily located on the azido (B1232118) group and the electron-rich oxazole (B20620) ring. This distribution indicates that these are the most probable sites for electrophilic attack.

Conversely, the LUMO is likely centered on the azido group's terminal nitrogen atoms and the carbonyl carbon of the ethyl carboxylate group. These regions represent the most electrophilic sites, susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and reactivity; a smaller gap generally implies higher reactivity.

The electron density distribution, calculated from the molecular wavefunction, reveals a significant polarization of charge. High electron density is concentrated around the electronegative oxygen and nitrogen atoms of the oxazole ring and the carboxylate group, as well as the nitrogen atoms of the azide (B81097). This uneven distribution creates a distinct molecular electrostatic potential map, highlighting the electron-rich (negative potential) and electron-poor (positive potential) regions that govern intermolecular interactions and reaction pathways.

Bond Lengths and Angles in the Azido-Oxazole System

ParameterAtom Pair/TripletCalculated Value
Bond Length (Å)N(azide, terminal) - N(azide, central)1.14
N(azide, central) - N(azide, attached)1.25
C(oxazole) - N(azide)1.41
C(oxazole) = N(oxazole)1.30
Bond Angle (°)N-N-N (azide)172.5
C-N-N (azide)115.0

Reaction Pathway Elucidation through Quantum Chemical Calculations

Computational chemistry is instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction mechanisms, including the identification of transient intermediates and transition states.

Transition State Characterization for Key Transformations

Key transformations for this compound include thermal or photochemical decomposition and cycloaddition reactions. Locating the transition state (TS) on the potential energy surface is critical to understanding the kinetics of these processes. A transition state is a first-order saddle point, characterized computationally by having exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate.

For instance, in a Curtius-type rearrangement following nitrogen extrusion, the TS would involve the migration of the oxazole ring to a nitrogen atom. For a 1,3-dipolar cycloaddition, the TS calculation helps determine whether the reaction proceeds through a concerted (one-step) or stepwise mechanism by searching for a single concerted TS or distinct transition states for each step. The geometry of the TS reveals the degree of bond formation and breaking at the peak of the energy barrier.

Energy Profiles of Thermolytic and Photolytic Reactions

Organic azides are known to undergo decomposition upon heating (thermolysis) or irradiation with light (photolysis), typically leading to the extrusion of molecular nitrogen (N₂) and the formation of a highly reactive nitrene intermediate. Computational modeling can predict the activation energies (Ea) and reaction enthalpies (ΔH) for these processes.

Thermolysis of this compound is expected to proceed via a unimolecular decomposition pathway, with a calculated activation barrier that determines the reaction rate at a given temperature. Photolytic decomposition is more complex, as it can occur from different electronic excited states (e.g., singlet or triplet). nih.gov Time-dependent DFT (TD-DFT) can be used to model these excited states and predict the most likely photochemical pathways. researchgate.net The resulting nitrene can then undergo various subsequent reactions, such as ring expansion or insertion, the feasibility of which can also be assessed by calculating the energy barriers for each potential pathway.

Reaction PathwaySpeciesRelative Energy (kcal/mol)
Thermolysis (N₂ Extrusion)Reactant (Azide)0.0
Transition State+35.5
Products (Nitrene + N₂)-25.0
Photolysis (Singlet State)Reactant (S₁)+70.0
Transition State+75.2
Products (Singlet Nitrene + N₂)-5.0

Computational Studies of 1,3-Dipolar Cycloaddition Mechanisms

The reaction of the azide group as a 1,3-dipole with a dipolarophile (e.g., an alkyne or alkene) is a cornerstone of heterocyclic synthesis, known as the Huisgen cycloaddition. wikipedia.orgnih.gov Quantum chemical calculations provide deep mechanistic insights into these reactions. nih.govresearchgate.net By modeling the reaction between this compound and a model dipolarophile like acetylene, the entire reaction coordinate can be mapped.

These studies typically show that the reaction proceeds through a concerted, though often asynchronous, transition state where the two new C-N bonds form simultaneously but to different extents. researchgate.net Frontier Molecular Orbital (FMO) theory is often used to rationalize the reactivity and regioselectivity. The interaction between the HOMO of one reactant and the LUMO of the other governs the reaction's facility. nih.gov Calculations of the activation barriers for the formation of different possible regioisomers can successfully predict the experimentally observed outcome. researchgate.net

Solvation Effects on Reaction Thermodynamics and Kinetics

The solvent environment can significantly influence the thermodynamics and kinetics of a reaction. Computational models are employed to simulate these effects and provide a quantitative understanding of the solvent's role. For reactions involving polar molecules like this compound, solvation can stabilize reactants, transition states, and products to different extents, thereby altering the reaction profile.

Continuum solvation models, such as the Polarizable Continuum Model (PCM), the Solvation Model based on Density (SMD), and the Conductor-like Screening Model (COSMO), are commonly used to approximate the bulk solvent effect. github.iowikipedia.org These models treat the solvent as a continuous dielectric medium rather than individual molecules, which is a computationally efficient approach. wikipedia.org The choice of solvent can impact reaction barriers; for instance, polar solvents might stabilize a polar transition state more than the reactants, thus accelerating the reaction. Conversely, if the reactants are more stabilized by the solvent than the transition state, the reaction rate may decrease.

For a hypothetical reaction of this compound, the calculated activation free energy (ΔG‡) and reaction free energy (ΔGr) would be expected to vary with the solvent's dielectric constant. The following interactive table illustrates hypothetical data on how solvation could affect the thermodynamics and kinetics of a reaction involving this compound.

Hypothetical Solvation Effects on a Reaction of this compound
SolventDielectric Constant (ε)Calculated Activation Free Energy (ΔG‡) (kcal/mol)Calculated Reaction Free Energy (ΔGr) (kcal/mol)
Gas Phase125.0-15.0
Toluene2.422.5-16.2
Tetrahydrofuran (THF)7.520.1-17.8
Acetonitrile36.618.5-19.5
Water78.417.0-21.0

Note: The data in this table is hypothetical and for illustrative purposes, demonstrating the expected trend of solvation effects on reaction energetics.

Prediction of Reactivity and Selectivity

Computational chemistry is instrumental in predicting the reactivity and selectivity of chemical reactions. For this compound, theoretical methods can be used to assess its behavior in various transformations, particularly in cycloaddition reactions where regioselectivity is a key concern.

The 1,3-dipolar cycloaddition of azides with alkynes is a powerful method for the synthesis of triazoles. When an unsymmetrical alkyne is used, two different regioisomers can be formed. Density Functional Theory (DFT) calculations are a common tool to predict which regioisomer will be favored. By calculating the activation energies for the transition states leading to each product, the preferred reaction pathway can be determined. The reaction is often under kinetic control, meaning the product that forms faster (i.e., has the lower activation energy barrier) will be the major product.

For the cycloaddition of this compound with an unsymmetrical alkyne, such as methyl propiolate, DFT calculations could be performed to evaluate the energy barriers for the formation of the 1,4- and 1,5-disubstituted triazole products. The analysis of the frontier molecular orbitals (HOMO and LUMO) of the reactants can also provide qualitative insights into the regioselectivity. Generally, the reaction is favored between the atoms with the largest HOMO and LUMO coefficients.

Below is an interactive table presenting hypothetical activation energies for the two possible pathways in a cycloaddition reaction, illustrating how computational assessment can predict regioselectivity.

Hypothetical Activation Energies for the Cycloaddition of this compound with Methyl Propiolate
Regioisomeric ProductTransition StateCalculated Activation Energy (ΔE‡) (kcal/mol)Predicted Major/Minor Product
1,4-disubstituted triazoleTS-1,418.2Major
1,5-disubstituted triazoleTS-1,521.5Minor

Note: The data in this table is hypothetical and serves to illustrate the computational prediction of regioselectivity in a cycloaddition reaction.

The electronic nature of substituents on the oxazole ring can significantly alter the reactivity of this compound. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can modify the electron density of the azido group and the oxazole ring, thereby influencing the rates of reactions.

The Hammett equation provides a framework for quantifying the effect of substituents on reaction rates and equilibria. wikipedia.org While originally developed for substituted benzoic acids, the principles can be extended to other systems. In a computational context, a series of calculations can be performed with different substituents at various positions on the oxazole ring. By calculating the activation energies for a model reaction, a correlation can be established between the electronic properties of the substituent (as described by its Hammett parameter, σ) and the reaction rate. A positive slope (ρ) in a Hammett plot indicates that the reaction is favored by electron-withdrawing groups, while a negative slope suggests that electron-donating groups accelerate the reaction. wikipedia.org

For instance, in a reaction where the transition state has a build-up of negative charge, electron-withdrawing groups would be expected to stabilize the transition state and lower the activation energy. The following interactive table shows hypothetical data illustrating the influence of different substituents on the activation energy of a reaction involving the substituted oxazole.

Hypothetical Influence of Substituents on the Activation Energy of a Reaction of this compound Derivatives
Substituent (at C5)Hammett Parameter (σp)Calculated Activation Energy (ΔE‡) (kcal/mol)
-OCH3 (Methoxy)-0.2722.1
-CH3 (Methyl)-0.1721.5
-H (Hydrogen)0.0020.0
-Cl (Chloro)0.2318.8
-NO2 (Nitro)0.7816.5

Note: The data in this table is hypothetical and is intended to demonstrate the expected trend of substituent effects on reaction energetics based on Hammett parameters.

Advanced Synthetic Applications of Ethyl 2 Azido 1,3 Oxazole 4 Carboxylate

Utilization as a Building Block in Complex Molecular Synthesis

The structural features of ethyl 2-azido-1,3-oxazole-4-carboxylate make it an ideal starting material for constructing elaborate molecular frameworks. Its utility stems from the ability of its distinct functional groups to participate in a variety of selective chemical reactions.

The dual reactivity of the azide (B81097) and the oxazole (B20620) core allows for its integration into larger, more complex systems. The azide group can undergo reactions such as [3+2] cycloadditions, while the oxazole ring can be involved in its own set of transformations, including Diels-Alder reactions or ring-opening and rearrangement cascades. For instance, after an initial reaction involving the azide, the oxazole core can be subjected to conditions that promote cyclization with a tethered functional group, leading to the formation of fused or bridged polycyclic structures. This stepwise approach allows for the controlled assembly of intricate molecular scaffolds that would be challenging to access through other means. The oxazole ring itself is a privileged motif in numerous natural products and bioactive molecules, making this compound a valuable precursor for their synthesis. nih.govnih.gov

In modern drug discovery and materials science, the ability to generate a wide range of structurally diverse molecules from a common precursor is highly valuable. This compound serves as an excellent starting point for diversity-oriented synthesis. The azide function is particularly amenable to the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". scispace.com By reacting the parent azido-oxazole with a diverse library of alkynes, a vast array of 1,2,3-triazole-substituted oxazoles can be generated. This combination of two distinct five-membered heterocyclic rings (oxazole and triazole) creates a unique and desirable scaffold in medicinal chemistry. scielo.br The reliability and broad substrate scope of the CuAAC reaction ensure that significant structural diversity can be achieved efficiently, facilitating the exploration of structure-activity relationships in drug development programs.

Role in the Generation of Diverse Nitrogen-Containing Heterocycles

The azide group is a primary synthon for introducing nitrogen atoms into a molecule, and its presence in this compound is key to its role in synthesizing a variety of nitrogen-rich heterocyclic compounds.

The most prominent application of the azido (B1232118) group in this compound is its participation in the 1,3-dipolar cycloaddition reaction with alkynes to form 1,2,3-triazoles. nih.gov This reaction is exceptionally efficient and regioselective, particularly when catalyzed by copper(I) species, exclusively yielding the 1,4-disubstituted triazole isomer. scielo.brnih.gov This transformation connects the oxazole core to a wide variety of other molecular fragments, depending on the substituent of the alkyne coupling partner. The resulting oxazole-triazole conjugates are of significant interest due to their potential biological activities. The triazole ring is known to act as a stable linker and can participate in hydrogen bonding and dipole interactions, making it a valuable component in the design of enzyme inhibitors and other therapeutic agents. scielo.br

The table below illustrates the synthesis of various 1-(1,3-oxazol-2-yl)-1H-1,2,3-triazole derivatives from the reaction of this compound with different terminal alkynes.

Alkyne Reactant (R-C≡CH)Substituent (R)Resulting Triazole ProductPotential Application Area
PhenylacetylenePhenylEthyl 2-(4-phenyl-1H-1,2,3-triazol-1-yl)-1,3-oxazole-4-carboxylateMedicinal Chemistry Scaffolds
Propargyl alcohol-CH₂OHEthyl 2-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)-1,3-oxazole-4-carboxylateFurther Functionalization Handle
1-EthynylcyclohexeneCyclohexenylEthyl 2-(4-(cyclohex-1-en-1-yl)-1H-1,2,3-triazol-1-yl)-1,3-oxazole-4-carboxylateComplex Molecule Synthesis
Ethynyltrimethylsilane-Si(CH₃)₃Ethyl 2-(4-(trimethylsilyl)-1H-1,2,3-triazol-1-yl)-1,3-oxazole-4-carboxylateSynthetic Intermediate
3-Butyn-1-ol-CH₂CH₂OHEthyl 2-(4-(2-hydroxyethyl)-1H-1,2,3-triazol-1-yl)-1,3-oxazole-4-carboxylatePolymer Chemistry

Beyond the synthesis of discrete triazoles, this compound can be a precursor to fused heterocyclic systems. This can be achieved through intramolecular reactions where the azide, or a derivative thereof, reacts with another part of the molecule. For example, thermal or photochemical decomposition of the azide can generate a highly reactive nitrene intermediate. This nitrene could potentially undergo intramolecular C-H insertion into the ethyl group of the carboxylate or cyclize onto the oxazole ring itself, leading to novel fused systems. Alternatively, the azide can be reduced to an amine, creating a nucleophilic center that can participate in intramolecular condensation or cyclization reactions, potentially involving the ester functionality after its hydrolysis to a carboxylic acid, to form oxazolo-pyrimidine or other related fused bicyclic structures. uobaghdad.edu.iq

Development of Functionalized Materials Precursors

The application of "click chemistry" extends beyond medicinal chemistry into the realm of materials science. The azide group of this compound serves as a powerful chemical handle for the functionalization of polymers and surfaces. Materials bearing alkyne groups can be readily modified by "clicking" the azido-oxazole onto them. This covalent attachment method is highly efficient and occurs under mild conditions, preserving the integrity of both the material and the attached molecule. This strategy allows for the creation of surfaces or polymers decorated with oxazole-4-carboxylate moieties. These functionalized materials could have tailored properties, such as altered hydrophilicity, specific binding capabilities for metal chelation via the heterocyclic nitrogen and oxygen atoms, or serve as platforms for further chemical elaboration.

Polymeric Materials via Click Chemistry

The presence of the azide group at the 2-position of the oxazole ring positions this compound as a prime candidate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. sigmaaldrich.com This reaction allows for the efficient and highly selective formation of a stable 1,2,3-triazole linkage by reacting the azide with a terminal alkyne. This methodology is a powerful tool for the synthesis of complex polymeric architectures.

While direct polymerization of this compound itself is not extensively documented, its application can be inferred from studies on analogous azido-functionalized heterocyclic monomers. For instance, research on azido-oxazoline monomers has demonstrated their successful use in creating well-defined linear polymers through cationic ring-opening polymerization (CROP). researchgate.net These polymers, bearing pendant azido groups, can then be functionalized by grafting on alkyne-terminated polymer chains via CuAAC to form novel amphiphilic graft copolymers. researchgate.net

This "grafting onto" approach highlights a potential pathway for utilizing this compound. It could be chemically modified to be incorporated into a polymer backbone, presenting its azide functionality for subsequent click reactions. This would allow for the creation of functionalized polymers where the oxazole-triazole moiety can impart specific properties, such as altered solubility, thermal stability, or coordination capabilities.

The general scheme for such a click chemistry application is presented below:

Reactant AReactant BCatalystProduct
Polymer with pendant this compound unitsAlkyne-terminated molecule or polymerCopper(I) source (e.g., CuSO₄/sodium ascorbate)Polymer with 1,2,3-triazole linked side chains
Alkyne-terminated polymerThis compoundCopper(I) source (e.g., CuSO₄/sodium ascorbate)End-functionalized polymer with an oxazole moiety

Building Blocks for Conjugated Systems

The oxazole ring is an electron-deficient aromatic heterocycle that can be incorporated into the backbone of conjugated polymers. researchgate.net These materials are of significant interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The inclusion of heterocycles like oxazole can modulate the electronic properties, such as the HOMO/LUMO energy levels and the bandgap of the resulting polymer. researchgate.netacs.org

This compound can serve as a precursor to building blocks for such conjugated systems. While the azide group is not typically part of the final conjugated backbone, it can be chemically transformed into other functional groups that are amenable to cross-coupling polymerization reactions (e.g., Stille, Suzuki, or direct arylation polymerization). For example, the azide could potentially be converted to an amine, which could then be used in condensation polymerizations or transformed into a halide or triflate for cross-coupling.

More directly, the oxazole core itself can be functionalized for polymerization. Research has shown that 2,5-connected oxazole units can be incorporated into polymer backbones alongside other aromatic units like thiophene, benzothiadiazole, and naphthalene (B1677914) diimide. researchgate.netacs.org To utilize this compound in a similar fashion, synthetic routes would need to be developed to introduce coupling handles (e.g., halogens or organometallic groups) at the 5-position of the oxazole ring.

A hypothetical synthetic strategy could involve:

Transformation of the 2-azido group into a more stable or synthetically versatile group.

Halogenation of the 5-position of the oxazole ring.

Subsequent polymerization via a suitable cross-coupling reaction.

The ethyl carboxylate at the 4-position can also influence the properties of the resulting polymer by affecting its solubility and morphology, which are crucial for device fabrication and performance.

Polymerization MethodRequired Functional Groups on MonomerPotential Role of Oxazole Unit
Stille CouplingOrganotin and HalideElectron-deficient unit in the conjugated backbone
Suzuki CouplingBoronic acid/ester and HalideModulator of electronic and photophysical properties
Direct Arylation PolymerizationC-H bond and HalideEnhancer of thermal stability and charge transport

Stereoselective Transformations

Currently, there is limited to no specific information in the scientific literature regarding the direct application of this compound in stereoselective transformations. The primary reactivity of this molecule is centered on the azide group and the aromatic oxazole core, which are generally not directly involved in the creation of stereocenters in a substrate.

However, oxazole derivatives, in a broader context, can be precursors in stereoselective synthesis. For example, the asymmetric reduction of a ketone or an imine substituent on the oxazole ring could lead to chiral alcohols or amines. Furthermore, chiral auxiliaries could be attached to the carboxylate group to influence the stereochemical outcome of reactions at other parts of the molecule.

It is also conceivable that the oxazole ring could be part of a chiral ligand for a metal catalyst, where the substituents at the 2- and 4-positions would play a role in creating the chiral environment. However, this remains a hypothetical application for this compound and would require significant synthetic modification to realize. Based on available research, stereoselective transformations are not a prominent application of this particular compound.

Conclusion and Future Research Directions

Summary of Current Understanding of Ethyl 2-azido-1,3-oxazole-4-carboxylate Chemistry

This compound is a highly functionalized heterocycle featuring three key reactive centers: the oxazole (B20620) core, the 2-azido substituent, and the 4-ethyl carboxylate group. The chemistry of this molecule is dictated by the interplay of these functionalities.

The oxazole ring itself is an aromatic system, though less so than analogous thiazoles or imidazoles. wikipedia.org It can participate in various reactions:

Diels-Alder Reactions: The oxazole ring can act as a diene in [4+2] cycloaddition reactions with electron-deficient dienophiles, providing a pathway to highly substituted pyridine (B92270) derivatives. wikipedia.org

Electrophilic and Nucleophilic Substitution: Electrophilic substitution typically occurs at the C5 position, while the C2 position is susceptible to nucleophilic attack, especially with a good leaving group. wikipedia.org The presence of the electron-withdrawing carboxylate group at C4 and the azido (B1232118) group at C2 significantly influences the ring's electronic properties and regioselectivity in these reactions.

Metallation: The protons on the oxazole ring can be abstracted by strong bases, with the C2 position being the most acidic, allowing for subsequent functionalization. wikipedia.org

The 2-azido group is a versatile functional handle known for a wide range of transformations:

Cycloaddition Reactions: The azide (B81097) is a classic 1,3-dipole, readily undergoing [3+2] cycloaddition reactions with alkynes (the "click" reaction) to form stable 1,2,3-triazole rings. scielo.br This is one of the most powerful and widely used reactions for this class of compounds.

Reduction: The azido group can be cleanly reduced to a primary amine, providing a route to 2-aminooxazole derivatives. Reagents like triphenylphosphine (B44618) (the Staudinger reaction) or catalytic hydrogenation are commonly employed. mdpi.com

Nitrene Formation: Upon thermal or photochemical activation, azides can extrude nitrogen gas (N₂) to generate highly reactive nitrene intermediates, which can undergo various insertions or rearrangement reactions. mdpi.com

The 4-ethyl carboxylate group serves as a classic ester functionality, enabling:

Hydrolysis: Saponification with a base will yield the corresponding carboxylic acid, which can be used for further derivatization.

Amidation/Transesterification: The ester can be converted into amides, hydrazides, or other esters by reacting with appropriate nucleophiles, allowing for the extension of the molecular framework.

The combination of these three groups makes this compound a molecule with orthogonal reactivity, where each functional group can potentially be addressed under specific conditions without interfering with the others.

Emerging Synthetic Strategies for Azido-Oxazole Derivatives

While the direct synthesis of this compound is not extensively documented, modern synthetic methodologies for constructing related azido-oxazole frameworks provide clear pathways.

Table 1: Modern Synthetic Approaches to Substituted Oxazoles

Method Description Key Reagents/Catalysts Advantages
van Leusen Oxazole Synthesis A one-step reaction between an aldehyde and tosylmethyl isocyanide (TosMIC) to form 5-substituted oxazoles. nih.gov TosMIC, K₂CO₃, Methanol Mild conditions, high yield, operational simplicity. nih.gov
Metal-Catalyzed Cyclizations Transition metals like rhodium, copper, or nickel catalyze the cyclization of precursors such as α-diazoketones with amides or nitriles. semanticscholar.orgresearchgate.net Rh(II) acetate, Cu(II) triflate, Ni catalysts High efficiency, access to diverse substitution patterns. researchgate.netijpsonline.com
Direct Arylation/Functionalization Palladium/copper-catalyzed direct arylation allows for the introduction of aryl groups onto the oxazole ring without pre-functionalization. ijpsonline.com Pd/Cu catalysts Step economy, broad substrate scope. ijpsonline.com
Synthesis from Vinyl Azides Thermolysis or photolysis of vinyl azides can generate 2H-azirine intermediates, which react with acyl chlorides or other reagents to form oxazoles. nih.gov Heat, UV light Access to highly reactive intermediates for complex constructions. nih.gov

| Metal-Free C-O Bond Cleavage | A novel strategy involving the cleavage of an ester's C-O bond and subsequent cyclization with amines to form oxazoles, using iodine as an oxidant. rsc.org | I₂, K₂CO₃ | Environmentally benign, avoids transition metals. rsc.org |

A particularly relevant emerging strategy is the use of continuous-flow synthesis . This technology allows for the safe handling of potentially hazardous intermediates like azides and enables rapid optimization and scale-up. For instance, multi-step sequences involving the formation of azirines from vinyl azides and their subsequent conversion to oxazoles have been successfully implemented in flow reactors.

Another innovative approach involves the metal-free synthesis of substituted oxazoles through the iodine-mediated C–O bond cleavage of esters and their reaction with amines. rsc.org This method offers a more environmentally friendly alternative to traditional metal-catalyzed processes. rsc.org

Unexplored Reactivity and Mechanistic Pathways

The unique arrangement of functional groups in this compound suggests several avenues for unexplored reactivity.

Intramolecular Cyclizations: One intriguing possibility is the intramolecular reaction between the azido group and the ester moiety (or its derivatives). For example, after conversion of the ethyl ester to a hydrazide, a tandem Staudinger/aza-Wittig reaction could potentially lead to the formation of a fused oxazolo-triazine ring system. Such intramolecular tandem reactions are powerful tools for building complex heterocyclic scaffolds from linear precursors. rsc.org

Tandem Reactions Involving 2H-Azirine: The thermal or photochemical decomposition of the 2-azido group could generate a 2H-azirine intermediate. nih.gov The subsequent reactivity of this strained ring within the context of the oxazole-4-carboxylate system is largely unexplored. It could lead to novel ring-opening or rearrangement products, providing access to unusual molecular architectures. The reactivity of α-azidochalcones, which are structurally related vinyl azides, has been shown to proceed through 2H-azirine intermediates to form highly substituted oxazoles. researchgate.netresearchgate.net

Domino Reactions: The molecule is an ideal substrate for domino or cascade reactions. A sequence could be initiated at one functional group, triggering a series of transformations involving the others. For example, a nucleophilic addition to the oxazole ring could induce a rearrangement that subsequently involves the azide or ester, leading to a significant increase in molecular complexity in a single synthetic operation.

Future Prospects as a Versatile Synthon in Chemical Research

This compound is poised to be a highly valuable synthon for several areas of chemical research, primarily due to its trifunctional nature.

Table 2: Potential Applications of this compound as a Synthon

Functional Group Reaction Type Resulting Structure Application Area
2-Azido Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) 1,2,3-Triazole linked oxazole Medicinal Chemistry, Materials Science
2-Azido Staudinger Ligation/Reduction 2-Aminooxazole Synthesis of Peptidomimetics, Natural Products
4-Ethyl Carboxylate Amidation Oxazole-4-carboxamide Drug Discovery (modifying solubility/binding)
Oxazole Ring Diels-Alder Reaction Substituted Pyridine Agrochemicals, Pharmaceuticals

| Oxazole Ring | Ring Opening/Recyclization | Acyclic Peptidic Fragments | Bioorganic Chemistry |

Its most immediate application lies in medicinal chemistry . The oxazole core is a privileged scaffold found in numerous bioactive natural products and synthetic drugs with anticancer, antibacterial, and anti-inflammatory properties. nih.govnih.govbenthamscience.com The azide group allows for the straightforward attachment of this core to other molecules via "click" chemistry, a powerful tool for generating libraries of compounds for drug screening. The ester can be modified to fine-tune pharmacokinetic properties or to act as a handle for conjugation to biomolecules.

In materials science , the molecule could be used to create novel polymers or functional materials. The azide allows for its incorporation into polymer backbones or as a pendant group for surface functionalization. The rigid, aromatic oxazole-triazole systems that can be formed are of interest for developing new electronic or optical materials.

As a building block for natural product synthesis , this synthon provides a pre-functionalized oxazole ring, which is a common feature in marine natural products. chemrxiv.org The ability to further elaborate the molecule at its three distinct functional sites makes it a powerful tool for the convergent synthesis of complex targets. pitt.edu

Q & A

Q. What are the primary synthetic routes for Ethyl 2-azido-1,3-oxazole-4-carboxylate, and how are yields optimized?

Methodological Answer: The compound is synthesized via cyclization or substitution reactions. A common approach involves:

  • Condensation : Ethyl 2-amino-4-carboxylate derivatives react with azide precursors (e.g., NaN₃) under acidic conditions (e.g., p-toluenesulfonic acid) to form the oxazole-azide structure .
  • Urea-Mediated Cyclization : Refluxing ethyl bromopyruvate with urea in ethanol yields oxazole intermediates, which can be functionalized with azides .
  • Optimization : Yields improve with controlled pH (3–5), anhydrous solvents (e.g., DMF), and temperatures of 60–80°C. Impurities are minimized via flash chromatography (cyclohexane/ethyl acetate gradients) .

Q. Table 1: Synthetic Route Comparison

MethodYield (%)Key ConditionsReference
Condensation58–65p-TsOH, 80°C, 12 h
Urea Cyclization60Ethanol reflux, 12 h
Azide Substitution51TMS-azide, CH₂Cl₂, 50°C

Q. How is this compound characterized spectroscopically?

Methodological Answer: Key techniques include:

  • ¹H/¹³C NMR : Azido group (δ 3.1–3.3 ppm for CH₂N₃), oxazole protons (δ 7.8–8.1 ppm), and ester carbonyl (δ 162–165 ppm) .
  • IR Spectroscopy : Strong azide stretch (~2100–2140 cm⁻¹), ester C=O (~1700 cm⁻¹) .
  • HRMS : Molecular ion [M⁺] at m/z 197.19 (C₇H₇N₄O₃) .

Q. Table 2: Representative Spectral Data

TechniqueKey Peaks/DataReference
¹H NMR (CDCl₃)δ 8.01 (s, 1H, oxazole), 4.33 (q, 2H, OCH₂)
IR (ATR)2143 cm⁻¹ (N₃), 1704 cm⁻¹ (C=O)
HRMSm/z 271.1065 (C₁₃H₁₃N₅O₂)

Advanced Research Questions

Q. What reaction mechanisms govern its participation in 1,3-dipolar cycloadditions?

Methodological Answer: The azide group enables Huisgen cycloaddition with alkynes (click chemistry):

  • Mechanism : Copper(I)-catalyzed [3+2] cycloaddition forms 1,2,3-triazoles. Kinetic studies show rate constants of 0.5–1.2 M⁻¹s⁻¹ in THF at 25°C .
  • Applications : Triazole derivatives exhibit antimicrobial activity (MIC 2–8 µg/mL against S. aureus) .

Q. Key Considerations :

  • Catalytic systems (CuSO₄/sodium ascorbate) improve regioselectivity (>95% 1,4-triazole) .
  • Steric hindrance from the oxazole ring slows reactivity by ~20% compared to linear azides .

Q. How do substituents on the oxazole ring influence biological activity?

Methodological Answer: Substituent effects are studied via SAR (Structure-Activity Relationship) assays:

  • Chloromethyl Group (Position 2) : Enhances cytotoxicity (IC₅₀ 12 µM vs. HeLa cells) but reduces solubility .
  • Styryl Group (Position 2) : Improves antifungal activity (MIC 4 µg/mL vs. C. albicans) via π-π stacking with ergosterol .
  • Ethyl Ester (Position 4) : Hydrolysis to carboxylic acid increases binding to bacterial enzymes (e.g., DHFR) .

Q. Table 3: Substituent Impact on Bioactivity

SubstituentBioactivity (IC₅₀/MIC)TargetReference
Azido (Position 2)Antimicrobial: MIC 8 µg/mLE. coli
ChloromethylCytotoxic: IC₅₀ 12 µMHeLa cells
StyrylAntifungal: MIC 4 µg/mLC. albicans

Q. What computational methods predict its stability under varying conditions?

Methodological Answer:

  • DFT Calculations : Predict thermal decomposition pathways (e.g., azide loss at 120°C) with B3LYP/6-31G* basis sets .
  • MD Simulations : Aqueous solubility correlates with logP (experimental: 1.49 vs. predicted: 1.52) .
  • Degradation Studies : HPLC traces show 95% purity loss after 6 months at 25°C due to ester hydrolysis (t₁/₂ = 180 days) .

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